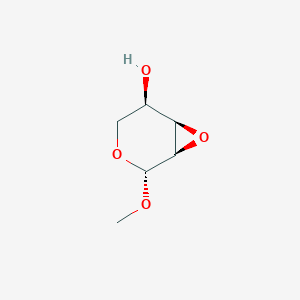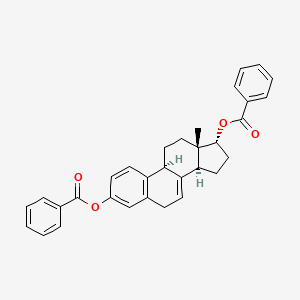
Crotonophenone, 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is a synthetic organic compound characterized by the presence of a nitrophenyl group and multiple trifluoromethyl groups
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethyl ketones under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s derivatives have potential applications in the development of pharmaceuticals and agrochemicals. The nitrophenyl group is known for its biological activity, making it a valuable scaffold in drug discovery.
Medicine: Research into the compound’s biological activity has shown potential for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one include:
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents, such as 4-nitrophenyl acetate or 4-nitrophenyl phosphate.
Trifluoromethyl ketones: Compounds with trifluoromethyl groups and ketone functionalities, such as trifluoroacetophenone or trifluoromethyl benzophenone.
The uniqueness of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one lies in the combination of both nitrophenyl and trifluoromethyl groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
35443-90-4 |
|---|---|
Molecular Formula |
C11H5F6NO3 |
Molecular Weight |
313.15 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C11H5F6NO3/c12-10(13,14)9(11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(20)21/h1-5H |
InChI Key |
UVIHANWKDUFDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


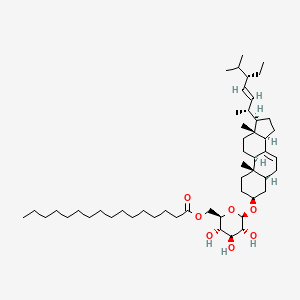
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
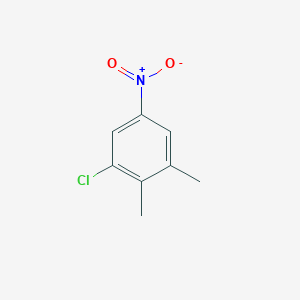
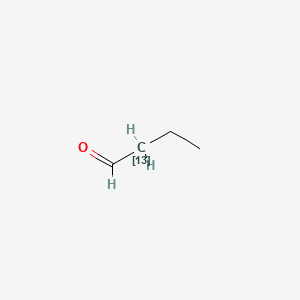
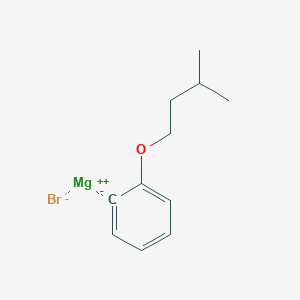

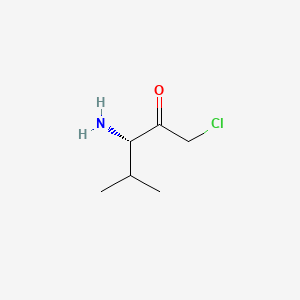
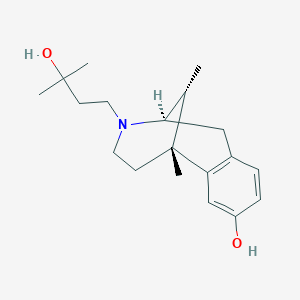
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
